molecular formula C14H20ClN3O B2772296 N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride CAS No. 1215688-05-3

N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride

Cat. No.: B2772296
CAS No.: 1215688-05-3
M. Wt: 281.78
InChI Key: BCHALQKKTKBSCK-UHFFFAOYSA-N
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Description

N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride is unique due to its specific substitution pattern and the presence of the acetamide group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-[2-(1-propylbenzimidazol-2-yl)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c1-3-10-17-13-7-5-4-6-12(13)16-14(17)8-9-15-11(2)18;/h4-7H,3,8-10H2,1-2H3,(H,15,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHALQKKTKBSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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